7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the chlorophenyl group: This step involves the use of chlorophenyl reagents under specific conditions to attach the chlorophenyl group to the tricyclic core.
Addition of the cyclopentyl group: This step requires the use of cyclopentyl reagents and appropriate catalysts to ensure the correct attachment.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-chlorophenyl)-oxomethyl]imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid ethyl ester
- 7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific tricyclic structure and the presence of both chlorophenyl and cyclopentyl groups. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H22ClN5O2 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H22ClN5O2/c25-16-10-8-15(9-11-16)14-30-21(26)18(23(31)27-17-5-1-2-6-17)13-19-22(30)28-20-7-3-4-12-29(20)24(19)32/h3-4,7-13,17,26H,1-2,5-6,14H2,(H,27,31) |
InChI Key |
IUBSSFKBBGUYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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